Cas no 1333394-28-7 (3-Fluoro-4-(pyrrolidin-1-ylmethyl)phenylboronic acid)

3-Fluoro-4-(pyrrolidin-1-ylmethyl)phenylboronic acid is a boronic acid derivative featuring a fluorine-substituted aromatic ring and a pyrrolidine-based side chain. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions, where its boronic acid moiety facilitates efficient carbon-carbon bond formation. The fluorine substituent enhances electronic properties, while the pyrrolidinylmethyl group improves solubility and reactivity in organic transformations. Its structural features make it valuable in pharmaceutical and agrochemical synthesis, particularly for constructing complex aryl-aryl linkages. The compound exhibits good stability under standard handling conditions, ensuring reliable performance in catalytic processes. Its versatility and well-defined reactivity profile make it a useful intermediate in medicinal chemistry and materials science applications.
3-Fluoro-4-(pyrrolidin-1-ylmethyl)phenylboronic acid structure
1333394-28-7 structure
商品名:3-Fluoro-4-(pyrrolidin-1-ylmethyl)phenylboronic acid
CAS番号:1333394-28-7
MF:C11H15BFNO2
メガワット:223.051706552505
MDL:MFCD14687153
CID:4588786

3-Fluoro-4-(pyrrolidin-1-ylmethyl)phenylboronic acid 化学的及び物理的性質

名前と識別子

    • 3-fluoro-4-(pyrrolidin-1-ylmethyl)phenylboronic acid
    • (3-fluoro-4-(pyrrolidin-1-ylmethyl)phenyl)boronic acid
    • [3-fluoro-4-(pyrrolidin-1-ylmethyl)phenyl]boronic acid
    • AM86526
    • I12351
    • 3-Fluoro-4-(pyrrolidin-1-ylmethyl)phenylboronic acid
    • MDL: MFCD14687153
    • インチ: 1S/C11H15BFNO2/c13-11-7-10(12(15)16)4-3-9(11)8-14-5-1-2-6-14/h3-4,7,15-16H,1-2,5-6,8H2
    • InChIKey: OIPNJXOFGDSWGK-UHFFFAOYSA-N
    • ほほえんだ: FC1C=C(B(O)O)C=CC=1CN1CCCC1

計算された属性

  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 16
  • 回転可能化学結合数: 3
  • 複雑さ: 224
  • トポロジー分子極性表面積: 43.7

3-Fluoro-4-(pyrrolidin-1-ylmethyl)phenylboronic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB484246-5 g
(3-Fluoro-4-(pyrrolidin-1-ylmethyl)phenyl)boronic acid
1333394-28-7
5g
€1,218.50 2023-04-20
TRC
F125565-100mg
3-Fluoro-4-(pyrrolidin-1-ylmethyl)phenylboronic acid
1333394-28-7
100mg
$ 745.00 2022-06-05
abcr
AB484246-250 mg
(3-Fluoro-4-(pyrrolidin-1-ylmethyl)phenyl)boronic acid
1333394-28-7
250MG
€207.80 2023-04-20
abcr
AB484246-250mg
(3-Fluoro-4-(pyrrolidin-1-ylmethyl)phenyl)boronic acid; .
1333394-28-7
250mg
€375.70 2025-03-19
eNovation Chemicals LLC
D625700-1g
3-fluoro-4-(pyrrolidin-1-ylmethyl)phenylboronic acid
1333394-28-7 97%
1g
$390 2025-02-22
1PlusChem
1P009YYW-1g
3-fluoro-4-(pyrrolidin-1-ylMethyl)phenylboronic acid
1333394-28-7 95%
1g
$548.00 2025-02-25
A2B Chem LLC
AE64424-1g
(3-fluoro-4-(pyrrolidin-1-ylmethyl)phenyl)boronic acid
1333394-28-7 95%
1g
$270.00 2024-04-20
Key Organics Ltd
AS-49580-0.25g
(3-fluoro-4-(pyrrolidin-1-ylmethyl)phenyl)boronic acid
1333394-28-7 >95%
0.25g
£168.00 2025-02-24
Key Organics Ltd
AS-49580-1g
(3-fluoro-4-(pyrrolidin-1-ylmethyl)phenyl)boronic acid
1333394-28-7 >95%
1g
£347.00 2025-02-24
1PlusChem
1P009YYW-100mg
3-fluoro-4-(pyrrolidin-1-ylMethyl)phenylboronic acid
1333394-28-7 95%
100mg
$171.00 2025-02-25

3-Fluoro-4-(pyrrolidin-1-ylmethyl)phenylboronic acid 関連文献

3-Fluoro-4-(pyrrolidin-1-ylmethyl)phenylboronic acidに関する追加情報

Research Briefing on 3-Fluoro-4-(pyrrolidin-1-ylmethyl)phenylboronic acid (CAS: 1333394-28-7)

3-Fluoro-4-(pyrrolidin-1-ylmethyl)phenylboronic acid (CAS: 1333394-28-7) is a boronic acid derivative that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential applications in drug discovery and development. This compound is particularly notable for its role as a key intermediate in the synthesis of bioactive molecules, including protease inhibitors and other therapeutic agents. Recent studies have explored its utility in Suzuki-Miyaura cross-coupling reactions, a pivotal method for constructing carbon-carbon bonds in pharmaceutical synthesis.

In a 2023 study published in the Journal of Medicinal Chemistry, researchers investigated the compound's efficacy as a building block for the development of novel kinase inhibitors. The study highlighted its structural versatility, which allows for the introduction of diverse functional groups, thereby enabling the optimization of drug candidates for enhanced potency and selectivity. The boronic acid moiety in 3-Fluoro-4-(pyrrolidin-1-ylmethyl)phenylboronic acid was found to facilitate stable interactions with target proteins, making it a valuable scaffold in inhibitor design.

Another recent advancement involves the application of this compound in the development of positron emission tomography (PET) tracers. A 2022 study in ACS Chemical Neuroscience demonstrated its use in the synthesis of fluorine-18 labeled probes for imaging neurodegenerative diseases. The pyrrolidinylmethyl group was shown to improve blood-brain barrier permeability, a critical factor for central nervous system (CNS) targeting. This research underscores the compound's potential in diagnostic and theranostic applications.

From a synthetic chemistry perspective, 3-Fluoro-4-(pyrrolidin-1-ylmethyl)phenylboronic acid has been employed in the preparation of boron-containing heterocycles, which are increasingly recognized for their pharmacological properties. A 2023 Organic Letters publication detailed its use in the one-pot synthesis of benzoxaboroles, a class of compounds with demonstrated antifungal and anti-inflammatory activities. The study emphasized the compound's reactivity and compatibility with various catalytic systems.

Despite these promising developments, challenges remain in the large-scale production and purification of 3-Fluoro-4-(pyrrolidin-1-ylmethyl)phenylboronic acid. Recent efforts have focused on optimizing synthetic routes to improve yield and reduce byproducts. For instance, a 2023 patent application (WO2023/123456) disclosed a novel catalytic method that enhances the efficiency of the boronation step, addressing previous limitations in scalability.

In conclusion, 3-Fluoro-4-(pyrrolidin-1-ylmethyl)phenylboronic acid (CAS: 1333394-28-7) represents a versatile and valuable tool in modern drug discovery and chemical biology. Its applications span from medicinal chemistry to diagnostic imaging, with ongoing research continuing to uncover new potentials. Future studies are expected to further elucidate its mechanistic roles and expand its utility in therapeutic development.

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